4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole
Overview
Description
4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole is a brominated pyrazole derivative with a tert-butyl group and a methyl group attached to the pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.
Bromination: The pyrazole ring is brominated using brominating agents such as bromine (Br2) in the presence of a suitable catalyst.
Alkylation: The tert-butyl group is introduced through an alkylation reaction using tert-butyl chloride (t-BuCl) and a strong base like potassium tert-butoxide (KOtBu).
Methylation: The methyl group is added using methylating agents like methyl iodide (MeI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: Substitution reactions at the pyrazole ring can introduce various functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, aldehydes, and ketones.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-Bromo-1-(tert-butyl)pyrazole: Lacks the methyl group.
3-Methyl-1-(tert-butyl)pyrazole: Lacks the bromine atom.
4-Bromo-1-methylpyrazole: Lacks the tert-butyl group.
Uniqueness: The presence of both the bromine atom and the tert-butyl group in 4-Bromo-1-(tert-butyl)-3-methyl-1H-pyrazole provides unique chemical properties and reactivity compared to its similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific and industrial fields. Its unique structure and reactivity profile offer opportunities for innovation and advancement in multiple domains.
Properties
IUPAC Name |
4-bromo-1-tert-butyl-3-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-6-7(9)5-11(10-6)8(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLSAPNQDGCJAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675302 | |
Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-83-6 | |
Record name | 4-Bromo-1-(1,1-dimethylethyl)-3-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-tert-butyl-3-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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